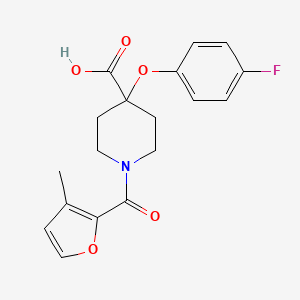![molecular formula C17H17NO3 B5311557 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide, also known as PDP, is a synthetic compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications in various fields, including cancer treatment, neurodegenerative diseases, and inflammation.
作用機序
The mechanism of action of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also inhibits inflammation by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects:
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide induces apoptosis and inhibits angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have analgesic effects in animal models.
実験室実験の利点と制限
The advantages of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include its potential therapeutic applications in various fields, its ability to induce apoptosis and inhibit angiogenesis in cancer cells, and its ability to reduce oxidative stress and inflammation in neurodegenerative diseases. The limitations of using 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential therapeutic applications in other fields, such as cardiovascular diseases and autoimmune diseases. Additionally, the development of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide analogs with improved potency and selectivity could lead to the discovery of new drugs with therapeutic potential.
合成法
The synthesis of 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 3-phenyl-2-propen-1-ol in the presence of a catalyst such as sulfuric acid. The resulting product is then converted to 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide through the reaction with thionyl chloride and ammonia.
科学的研究の応用
3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been studied for its potential therapeutic applications in various fields. In cancer treatment, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3-methoxy-4-[(E)-3-phenylprop-2-enoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-12-14(17(18)19)9-10-15(16)21-11-5-8-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H2,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTISZPREUYJGB-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)N)OCC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C(=O)N)OC/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5311510.png)
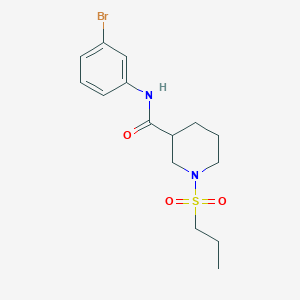
![methyl ({5-[(4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5311531.png)
![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)
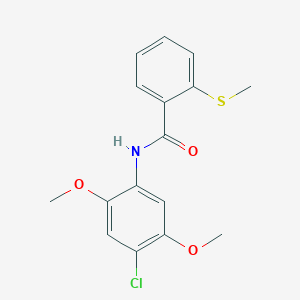

![(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-5-(3-isoxazolylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5311558.png)
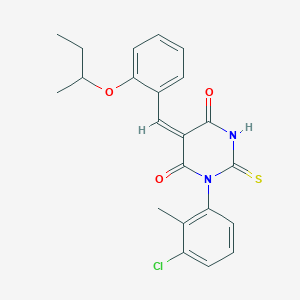
![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)
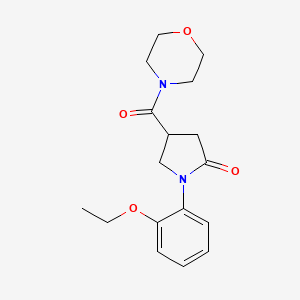
![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)
